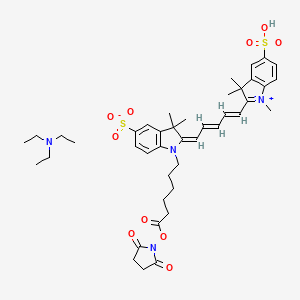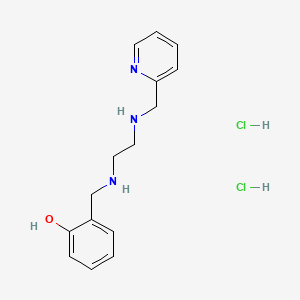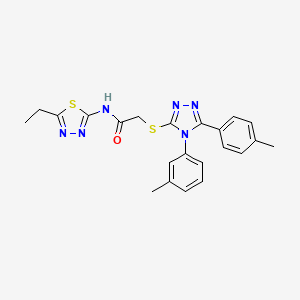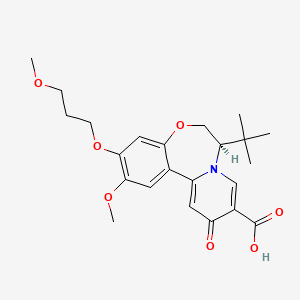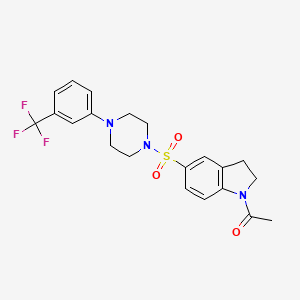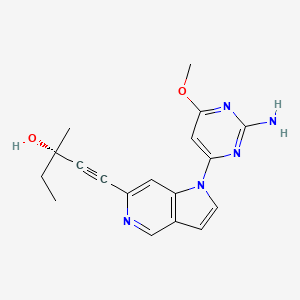![molecular formula C22H19FN6 B10856877 5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10856877.png)
5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KYN-101 is a potent, selective, and orally active inhibitor of the aryl hydrocarbon receptor. This compound has shown significant potential in reducing the expression of messenger ribonucleic acid for cytochrome P450 1A1 and exhibits anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KYN-101 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of KYN-101 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
KYN-101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving KYN-101 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving KYN-101 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
KYN-101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the aryl hydrocarbon receptor pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of the aryl hydrocarbon receptor and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit the aryl hydrocarbon receptor and reduce cytochrome P450 1A1 expression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the aryl hydrocarbon receptor pathway
Mechanism of Action
KYN-101 exerts its effects by selectively inhibiting the aryl hydrocarbon receptor. This receptor is a ligand-activated transcription factor involved in the regulation of various genes, including those responsible for the metabolism of xenobiotics. By inhibiting this receptor, KYN-101 reduces the expression of cytochrome P450 1A1, a key enzyme in the metabolic activation of procarcinogens. This inhibition leads to decreased production of reactive oxygen species and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
CH-223191: Another aryl hydrocarbon receptor antagonist with similar inhibitory effects.
Clofazimine: Known for its anti-inflammatory and anti-cancer properties, also acts as an aryl hydrocarbon receptor antagonist.
Uniqueness of KYN-101
KYN-101 stands out due to its high potency, selectivity, and oral bioavailability. Its ability to significantly reduce cytochrome P450 1A1 expression and exhibit anti-cancer activity makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19FN6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H19FN6/c1-14-10-27-29-21(9-20(28-22(14)29)16-8-17(23)13-24-11-16)25-7-6-15-12-26-19-5-3-2-4-18(15)19/h2-5,8-13,25-26H,6-7H2,1H3 |
InChI Key |
XIBYMKUWLQLNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)NCCC3=CNC4=CC=CC=C43)C5=CC(=CN=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride](/img/structure/B10856799.png)
![N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide](/img/structure/B10856808.png)
![3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride](/img/structure/B10856816.png)

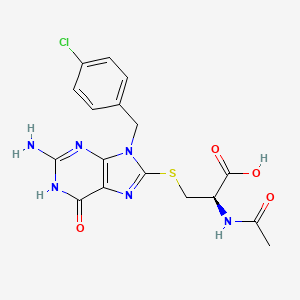
![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)

![6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B10856844.png)
